1-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 1-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine centers around a six-membered piperidine ring bearing multiple substituents that significantly influence its three-dimensional structure. The compound possesses the International Union of Pure and Applied Chemistry name tert-butyl 4-(2-chlorophenyl)-4-hydroxy-1-piperidinecarboxylate, reflecting the systematic nomenclature that accounts for each functional group present. The International Chemical Identifier code 1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3 provides a detailed representation of the molecular connectivity and hydrogen distribution.
The stereochemical configuration is particularly noteworthy due to the quaternary carbon center at position 4 of the piperidine ring. This carbon atom simultaneously bonds to the hydroxyl group, the 2-chlorophenyl ring, and two methylene carbons of the piperidine framework, creating a sterically congested environment. The Simplified Molecular Input Line Entry System representation OC1(C2=CC=CC=C2Cl)CCN(C(OC(C)(C)C)=O)CC1 clearly illustrates the connectivity pattern, with the chlorine atom positioned ortho to the piperidine attachment point on the phenyl ring. This ortho positioning of the chlorine substituent introduces additional steric considerations that influence the overall molecular conformation and potentially affect intermolecular interactions.
The tert-butoxycarbonyl protecting group attached to the nitrogen atom adds significant bulk to the molecular structure while providing protection for synthetic manipulations. This protecting group adopts a preferred conformation that minimizes steric interactions with other substituents, particularly the bulky 4-position substituents. The conformational preferences of the Boc group have been extensively studied in related piperidine derivatives, where it typically adopts conformations that place the bulky tert-butyl group away from the piperidine ring to minimize steric hindrance.
Properties
IUPAC Name |
tert-butyl 4-(2-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXWWJHVVAGAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678135 | |
| Record name | tert-Butyl 4-(2-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553630-94-7 | |
| Record name | tert-Butyl 4-(2-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial activity. This article consolidates findings from diverse research sources to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through a multi-step process involving protection of functional groups, followed by selective reactions to introduce the desired substituents. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for maintaining the integrity of the piperidine ring during synthesis.
Anticancer Activity
Recent studies have demonstrated that piperidine derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, revealing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (μM) | References |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 5.0 | |
| Piperidine Derivative A | MCF-7 | 3.5 | |
| Piperidine Derivative B | FaDu | 2.0 |
The data indicate that the presence of the chlorophenyl group enhances the compound's ability to inhibit tumor growth, likely due to increased interactions with target proteins involved in cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Its effectiveness against bacterial strains was evaluated using in vitro assays.
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | References |
|---|---|---|---|
| This compound | Mycobacterium bovis | 10 | |
| Piperidine Derivative C | E. coli | 5 |
These findings suggest that modifications to the piperidine structure can lead to enhanced antibacterial properties, making it a candidate for further development in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is closely linked to their structural features. Modifications at specific positions on the piperidine ring can significantly alter their potency and selectivity for biological targets. For instance, the introduction of halogen atoms, such as chlorine, has been associated with increased binding affinity to target proteins involved in cancer and microbial resistance mechanisms.
Case Studies
- Antitumor Efficacy : A study investigating the effects of various piperidine derivatives on MDA-MB-231 breast cancer cells found that compounds with bulky substituents exhibited greater cytotoxicity compared to their less substituted counterparts. The mechanism was attributed to enhanced interaction with Hsp90, a chaperone protein critical for oncogenic signaling pathways .
- Antimicrobial Screening : Research focused on the efficacy of piperidine derivatives against Mycobacterium bovis highlighted that certain structural modifications led to significant reductions in bacterial growth at low concentrations. This study underscores the potential for developing new antimicrobial agents based on piperidine scaffolds .
Scientific Research Applications
Synthetic Chemistry
1-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine serves as a crucial intermediate in the synthesis of diverse pharmaceuticals. Its structure allows for the modification of bioactive molecules, facilitating the development of new drugs with enhanced efficacy. The compound's ability to act as a building block makes it valuable in creating complex organic molecules that can be tailored for specific therapeutic targets.
Key Uses:
- Drug Synthesis : It is used in the synthesis of various drug candidates, particularly those targeting neurological disorders.
- Intermediate for Complex Molecules : The compound can be transformed into more complex structures through various chemical reactions.
Drug Development
The unique structural features of this compound contribute to its role in drug development. It has been utilized to create targeted therapies aimed at treating conditions such as depression and anxiety by modulating neurotransmitter systems.
Case Studies:
- Neuroactive Compounds : Research has shown that derivatives of this compound can exhibit significant activity at neurotransmitter receptors, which is crucial for developing medications for mental health disorders .
- Bioconjugation : The compound is also involved in bioconjugation processes, where it aids in attaching drugs to biomolecules, enhancing drug delivery systems and minimizing side effects .
Neuroscience Research
In neuroscience, this compound is employed to study neurotransmitter systems. Its derivatives have been investigated for their potential effects on brain function and behavior.
Research Insights:
- Mechanism Studies : Studies have explored how modifications to this compound affect binding affinities at various neurotransmitter receptors, providing insights into their mechanisms of action .
- Potential Therapeutics : The compound's analogs are being studied for their potential as therapeutic agents in treating neurodegenerative diseases .
Material Science
Beyond its pharmaceutical applications, this compound is also being explored in material science. Its properties make it suitable for developing advanced materials with unique characteristics.
Applications in Material Science:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below highlights critical differences between 1-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine and related piperidine derivatives:
Research Findings and Functional Implications
Role of the Boc Group
The Boc group in this compound protects the amine during synthesis, preventing unwanted side reactions. This contrasts with 4-(4-chlorophenyl)-4-hydroxypiperidine (non-Boc), which is directly employed in antipsychotic drug synthesis .
Impact of Substituents
- 2-Chlorophenyl vs. 4-Chlorophenyl : The 2-chlorophenyl group in the target compound introduces steric hindrance and alters electronic properties compared to the 4-chlorophenyl isomer, affecting binding affinity in receptor interactions .
- Hydroxyl vs. Carboxylic Acid/Cyano: The hydroxyl group enables hydrogen bonding, enhancing solubility, while the carboxylic acid () and cyano () groups expand reactivity for further derivatization.
- Fluorine vs. Chlorine : The 4-fluorophenyl analog (CAS 553631-05-3) exhibits higher electronegativity, improving metabolic stability and bioavailability in drug candidates .
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Routes
Synthesis of N-Boc-4-hydroxypiperidine (Core Intermediate)
A well-documented industrially applicable synthesis of N-Boc-4-hydroxypiperidine involves:
- Starting from 4-piperidone hydrochloride hydrate , which is alkalized using liquid ammonia.
- Extraction with toluene and drying over anhydrous magnesium sulfate to isolate 4-piperidone.
- Reduction of 4-piperidone with sodium borohydride in methanol under reflux to yield 4-hydroxypiperidine.
- Adjustment of pH with dilute hydrochloric acid, extraction with dichloromethane, and drying.
- Protection of the nitrogen with di-tert-butyl dicarbonate (Boc2O) in methanol under reflux.
- Crystallization from petroleum ether to afford N-Boc-4-hydroxypiperidine as a white crystalline solid.
This method is characterized by:
- High yield (typically >90% for each step).
- High purity of the final product.
- Use of accessible and low-cost reagents.
- Suitability for scale-up and industrial production.
Table 1: Key Reaction Conditions and Yields for N-Boc-4-hydroxypiperidine Synthesis
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-piperidone isolation | 4-piperidone HCl hydrate, NH3 alkalization, toluene extraction, MgSO4 drying | ~60-70 | Concentration and drying critical |
| Reduction to 4-hydroxypiperidine | NaBH4 in MeOH, reflux 7-10 h, pH adjustment | ~90-95 | Controlled addition of NaBH4 |
| Boc protection | Boc2O, K2CO3, MeOH, reflux 6-8 h | ~85-90 | Crystallization from petroleum ether |
(Data adapted from patent CN104628625A)
Installation of the 2-Chlorophenyl Group
The 2-chlorophenyl substituent at the 4-position of the piperidine ring is typically introduced via organometallic addition to the 4-piperidone or its derivatives:
- Grignard reagents or alkyllithium reagents prepared from 2-chlorophenyl halides are reacted with the 4-piperidone or Boc-protected piperidone.
- This nucleophilic addition forms the 4-(2-chlorophenyl)-4-hydroxypiperidine intermediate.
- The reaction is conducted under anhydrous conditions, often at low temperatures to control selectivity.
- After completion, the reaction mixture is quenched, and the product is isolated by extraction and purification.
Challenges noted in the literature include incomplete conversion and side reactions, requiring careful reaction monitoring by gas chromatography-mass spectrometry (GC-MS) and optimization of reagent equivalents and reaction time.
Table 2: Representative Conditions for Aryl Group Introduction
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Organometallic reagent | 2-chlorophenylmagnesium bromide or 2-chlorophenyllithium | Prepared from 2-chlorobromobenzene or 2-chloroiodobenzene |
| Solvent | Anhydrous ether or tetrahydrofuran (THF) | Dry conditions essential |
| Temperature | -78 °C to 0 °C | Controls selectivity and yield |
| Reaction time | 1–4 hours | Monitored by GC-MS |
| Workup | Acid quench, extraction, drying | Purification by crystallization |
(Based on synthetic strategies reported in piperidine derivative syntheses)
Purification and Characterization
- The final product, 1-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine, is typically purified by recrystallization from solvents such as petroleum ether or hexane.
- Drying under vacuum ensures removal of residual solvents.
- Purity is confirmed by chromatographic techniques (GC, HPLC) and spectroscopic methods (NMR, MS).
Research Findings and Notes
- The Boc protection step is crucial for stabilizing the piperidine nitrogen during subsequent reactions and purification.
- Sodium borohydride reduction of 4-piperidone is highly selective for the ketone group, yielding the corresponding 4-hydroxypiperidine with minimal side products.
- The use of organometallic reagents for arylation requires rigorous exclusion of moisture and oxygen to prevent reagent decomposition.
- Industrial methods emphasize cost-effectiveness, scalability, and environmental considerations, favoring mild conditions and readily available reagents.
- The overall synthetic route is modular, allowing variation of the aryl substituent by changing the corresponding organometallic reagent.
Summary Table of the Complete Synthetic Route
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-piperidone hydrochloride hydrate | NH3 alkalization, toluene extraction, MgSO4 drying | 4-piperidone | ~65 | Purity critical for next step |
| 2 | 4-piperidone | NaBH4 in MeOH, reflux, pH adjustment | 4-hydroxypiperidine | 90-95 | Controlled NaBH4 addition |
| 3 | 4-hydroxypiperidine | Boc2O, K2CO3, MeOH, reflux | N-Boc-4-hydroxypiperidine | 85-90 | Crystallization purification |
| 4 | N-Boc-4-piperidone (or 4-piperidone) | 2-chlorophenyl Grignard or lithio reagent, dry ether, low temp | This compound | Variable (50-80) | Requires careful control |
Q & A
Q. Key Considerations :
- Reaction temperature (0–25°C) to minimize side reactions.
- Use of anhydrous solvents (e.g., dichloromethane) for Boc protection .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine Substitution | 2-Chlorophenylmagnesium bromide, THF, −78°C | 65–75 | |
| Boc Protection | Boc₂O, DCM, TEA, 0°C → RT | 85–90 |
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
Chromatography :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
- GC-MS : For volatile derivatives, detect impurities via electron ionization (EI) .
Spectroscopy :
- NMR : Confirm regiochemistry via ¹H NMR (e.g., hydroxyl proton at δ 4.8–5.2 ppm; aromatic protons at δ 7.2–7.5 ppm) .
- FT-IR : Verify Boc group (C=O stretch at ~1680 cm⁻¹) and hydroxyl (broad peak at ~3300 cm⁻¹) .
Elemental Analysis : Validate empirical formula (C₁₆H₂₁ClNO₃) .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- First Aid : For skin contact, rinse with water for 15 min; for eye exposure, use saline irrigation .
Note : Hazard classifications vary by derivative (e.g., acute oral toxicity Category 3; H301) .
Advanced: What mechanistic insights exist for Boc deprotection in this compound?
Methodological Answer:
Boc removal typically uses acidic conditions:
- Reagents : Trifluoroacetic acid (TFA) in DCM (1:4 v/v) or HCl in dioxane.
- Mechanism : Protonation of the tert-butyloxycarbonyl group followed by carbamate cleavage.
- Kinetics : Monitor via in situ FT-IR or LC-MS to optimize reaction time (typically 1–2 hr) .
Challenge : Competing side reactions (e.g., hydroxyl group oxidation) may occur; use scavengers like triisopropylsilane (TIPS) to suppress carbocation formation .
Advanced: How do structural modifications influence pharmacological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
Q. Table 2: Analog Comparison
Advanced: What techniques elucidate interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors like sigma-1 .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in silico .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Case Study : Haloperidol derivatives (structurally related) bind dopamine D2 receptors with nanomolar affinity via piperidine interactions .
Advanced: How are metabolic pathways analyzed for this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat), extract metabolites via solid-phase extraction (SPE), and identify via LC-QTOF-MS .
- Isotopic Labeling : Use ¹⁴C-labeled compound to trace metabolic products in urine/feces .
- Key Metabolites : Demethylation or hydroxylation at the piperidine ring (detected via GC-ECD) .
Reference : Haloperidol’s metabolite, 4-(4-chlorophenyl)-4-hydroxypiperidine, is quantified using electron-capture GC after derivatization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
